REACTION_CXSMILES
|
Cl[N:2]1[C:6](=[O:7])[CH2:5][CH2:4][C:3]1=[O:8].[CH3:9][O:10][C:11]1[CH:16]=[CH:15][C:14]([SH:17])=[CH:13][CH:12]=1.C(N(CC)CC)C>C1C=CC=CC=1>[CH3:9][O:10][C:11]1[CH:16]=[CH:15][C:14]([S:17][N:2]2[C:6](=[O:7])[CH2:5][CH2:4][C:3]2=[O:8])=[CH:13][CH:12]=1
|
Name
|
|
Quantity
|
128 mmol
|
Type
|
reactant
|
Smiles
|
ClN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
107 mmol
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)S
|
Name
|
|
Quantity
|
128 mmol
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction is stirred at room temperature for an additional 45 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
A mixture of 17.1 g
|
Type
|
TEMPERATURE
|
Details
|
the resulting orange solution is cooled to 15°
|
Type
|
CUSTOM
|
Details
|
The cooling bath is removed
|
Type
|
FILTRATION
|
Details
|
The reaction mixture is then filtered
|
Type
|
WASH
|
Details
|
the organic solution is rinsed with three 200 ml
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
of brine and dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
Removal of the solvents in vacuo
|
Type
|
CUSTOM
|
Details
|
gives 27.0 g
|
Type
|
CUSTOM
|
Details
|
Recrystallization from chloroform-hexane
|
Type
|
CUSTOM
|
Details
|
gives 21.2 g
|
Reaction Time |
75 min |
Name
|
|
Type
|
|
Smiles
|
COC1=CC=C(C=C1)SN1C(CCC1=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |